molecular formula C13H19NO5 B8692087 2-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid

2-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid

Cat. No.: B8692087
M. Wt: 269.29 g/mol
InChI Key: RESYWURYNBRIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid is an organic compound that features a furan ring substituted with a methyl group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Formation of the furan ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the propionic acid moiety: The propionic acid group is introduced via alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the furan ring or the propionic acid moiety.

    Substitution: Substitution reactions can occur at the furan ring or the protected amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield carboxylic acids or aldehydes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxycarbonylamino)-3-(furan-2-yl)-propionic acid: Lacks the methyl group on the furan ring.

    2-(Tert-butoxycarbonylamino)-3-(5-methyl-thiophene-2-yl)-propionic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid is unique due to the presence of both the Boc-protected amine and the methyl-substituted furan ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H19NO5/c1-8-5-6-9(18-8)7-10(11(15)16)14-12(17)19-13(2,3)4/h5-6,10H,7H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

RESYWURYNBRIGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(5-Methyl-furan-2-yl)-propionyl chloride (H. Kotsuki et al., Bull. Chem. Soc. Jpn., 1984, 57, 3339) is converted to (S) 2-(tert-butoxycarbonylamino)-3-(5-methyl-furan-2-yl)-propionic acid according to the Evans amino acid protocol (J. Am. Chem. Soc. 1990, 112, 4011).
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